molecular formula C10H9NS B3021897 Isothiochroman-1-carbonitrile CAS No. 157736-46-4

Isothiochroman-1-carbonitrile

Cat. No.: B3021897
CAS No.: 157736-46-4
M. Wt: 175.25 g/mol
InChI Key: FENGQBWPTISRMX-UHFFFAOYSA-N
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Description

Isothiochroman-1-carbonitrile is a heterocyclic compound that has garnered significant attention in the scientific community due to its diverse biological activities. This compound belongs to the isothiochroman family, which is known for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiochroman-1-carbonitrile typically involves the reaction of isothiochroman with cyanogen bromide under basic conditions. This reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using automated reactors. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isothiochroman-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products

    Oxidation: Isothiochroman-1-carboxylic acid.

    Reduction: Isothiochroman-1-methanol.

    Substitution: Isothiochroman-1-alkyl derivatives

Scientific Research Applications

Isothiochroman-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of isothiochroman-1-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Isothiochroman-1-carbonitrile can be compared with other similar compounds, such as:

  • Isothiochroman-1-carboxylic acid
  • Isothiochroman-1-methanol
  • Naphthalene-1-carbonitrile
  • Naphthalene-1,8-dicarbonitrile

Uniqueness

This compound stands out due to its unique chemical structure, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications and versatility in organic synthesis make it a valuable compound in scientific research.

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENGQBWPTISRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481635
Record name 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13329-15-2
Record name 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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